molecular formula C19H27ClN4O5 B1574347 HQK-1004

HQK-1004

Cat. No.: B1574347
Attention: For research use only. Not for human or veterinary use.
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Description

HQK-1004 is a small-molecule therapeutic agent developed by HemaQuest Pharmaceuticals Inc. for treating Epstein-Barr virus (EBV)-positive lymphoid malignancies or lymphoproliferative disorders . Its mechanism of action involves inducing the expression of a latent viral protein kinase, which sensitizes EBV-infected tumor cells to antiviral prodrugs like valganciclovir. By activating this pathway, this compound aims to selectively eliminate virally infected cells while sparing healthy tissue .

Properties

Molecular Formula

C19H27ClN4O5

Appearance

Solid powder

Synonyms

HQK1004;  HQK 1004;  HQK-1004;  SCFA HQK1004;  SCFA HQK 1004;  SCFA HQK-1004; NONE

Origin of Product

United States

Comparison with Similar Compounds

Key Clinical Development Milestones:

  • Phase : Completed Phase 2 trials (NCT00992732) for EBV-associated lymphoid malignancies .
  • Administration: Intravenous delivery .

Comparison with Similar Compounds

HQK-1004 belongs to a class of therapies targeting viral or cellular kinases to enhance the cytotoxicity of antiviral prodrugs. Below, we compare it with structurally and functionally related compounds (Table 1).

Table 1 : Comparative Analysis of this compound and Analogous Compounds

Compound Mechanism of Action Development Stage Indication Key Advantages/Limitations References
This compound Induces viral TK expression; synergizes with valganciclovir Phase 2 (terminated) EBV+ lymphoid malignancies Targets latent EBV infection; lacks long-term safety data
Valganciclovir Prodrug converted to ganciclovir, inhibiting viral DNA polymerase Approved (2001) CMV retinitis, HIV-associated CMV Broad antiviral activity; limited efficacy against EBV latency
Penciclovir Guanosine analog inhibiting viral DNA polymerase Approved HSV, VZV infections Oral bioavailability; ineffective against EBV-driven cancers
Ad-OC-hsvTK/valacyclovir Gene therapy delivering herpes simplex TK + valacyclovir activation Phase 1 Prostate cancer Tumor-selective cytotoxicity; complex delivery logistics
FV-100 Nucleoside analog inhibiting VZV replication Phase 3 Varicella-zoster virus High specificity for VZV; unrelated to oncology

Structural and Functional Insights :

Mechanistic Overlap: this compound and Ad-OC-hsvTK/valacyclovir both rely on viral thymidine kinase (TK) activation to convert prodrugs into cytotoxic agents. However, this compound is a small molecule, whereas Ad-OC-hsvTK uses gene therapy, posing challenges in delivery and scalability . Unlike valganciclovir, which directly targets viral DNA polymerase, this compound acts upstream by reawakening latent viral TK expression, offering a novel approach to EBV-associated malignancies .

Clinical Progress: this compound’s termination contrasts with FV-100, which advanced to Phase 3 for viral infections, highlighting the difficulty of targeting latent EBV in oncology .

Safety and Specificity: this compound’s reliance on viral TK may reduce off-target effects compared to traditional chemotherapies.

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